molecular formula C22H31NO B099401 2-Aziridinone, 1,3-di-1-adamantyl- CAS No. 17385-51-2

2-Aziridinone, 1,3-di-1-adamantyl-

Cat. No. B099401
CAS RN: 17385-51-2
M. Wt: 325.5 g/mol
InChI Key: GNOWFORRVQUOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aziridinone, 1,3-di-1-adamantyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a member of the aziridine family, which is known for its ability to react with various nucleophiles and electrophiles. In

Mechanism Of Action

The mechanism of action of 2-Aziridinone, 1,3-di-1-adamantyl- is not fully understood. However, studies have shown that the compound is able to react with various nucleophiles and electrophiles, which may contribute to its biological activity. Additionally, the compound has been shown to induce DNA damage, which may be responsible for its antitumor properties.

Biochemical And Physiological Effects

Studies have shown that 2-Aziridinone, 1,3-di-1-adamantyl- has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and induce DNA damage in cancer cells. Additionally, the compound has been shown to have antibacterial and antiviral properties, which may be due to its ability to react with nucleophiles and electrophiles.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Aziridinone, 1,3-di-1-adamantyl- in lab experiments is its unique chemical properties. The compound is able to react with various nucleophiles and electrophiles, which makes it a versatile reagent for many types of experiments. Additionally, the compound has been shown to possess antitumor, antibacterial, and antiviral properties, which make it a promising candidate for drug development. One limitation of using 2-Aziridinone, 1,3-di-1-adamantyl- in lab experiments is its potential toxicity. The compound has been shown to induce DNA damage, which may be harmful to cells if used in high concentrations.

Future Directions

There are many potential future directions for research on 2-Aziridinone, 1,3-di-1-adamantyl-. One area of research is in the development of new drugs and therapies. The compound has shown promise in treating cancer, bacterial infections, and viral infections, and further research could lead to the development of new treatments for these diseases. Additionally, research could focus on the synthesis of new materials using 2-Aziridinone, 1,3-di-1-adamantyl-. The unique chemical properties of the compound make it a promising candidate for the development of new polymers and dendrimers. Finally, research could focus on the mechanism of action of 2-Aziridinone, 1,3-di-1-adamantyl-. Further studies could help to elucidate the compound's biological activity and potentially lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 2-Aziridinone, 1,3-di-1-adamantyl- can be achieved through several methods. One of the most common methods is the reaction of 1,3-di-1-adamantylamine with phosgene or triphosgene. The reaction results in the formation of 2-Aziridinone, 1,3-di-1-adamantyl- with a yield of up to 90%. Other methods include the reaction of 1,3-di-1-adamantylamine with isocyanates or the reaction of 1,3-di-1-adamantylisocyanate with aziridines.

Scientific Research Applications

2-Aziridinone, 1,3-di-1-adamantyl- has been studied extensively for its potential applications in various fields of science. One of the main areas of research is in the development of new drugs and therapies. The compound has been shown to possess antitumor, antibacterial, and antiviral properties, which make it a promising candidate for drug development. Additionally, 2-Aziridinone, 1,3-di-1-adamantyl- has been studied for its potential use in the synthesis of new materials, such as polymers and dendrimers.

properties

CAS RN

17385-51-2

Product Name

2-Aziridinone, 1,3-di-1-adamantyl-

Molecular Formula

C22H31NO

Molecular Weight

325.5 g/mol

IUPAC Name

1,3-bis(1-adamantyl)aziridin-2-one

InChI

InChI=1S/C22H31NO/c24-20-19(21-7-13-1-14(8-21)3-15(2-13)9-21)23(20)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-19H,1-12H2

InChI Key

GNOWFORRVQUOOE-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.